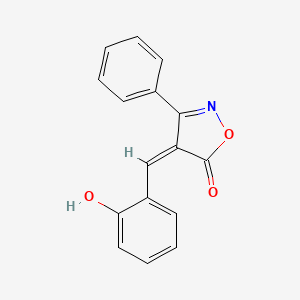
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation reaction of 2-hydroxybenzaldehyde with 3-phenylisoxazol-5(4H)-one. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(2-oxobenzylidene)-3-phenylisoxazol-5(4H)-one.
Reduction: Formation of 4-(2-hydroxybenzyl)-3-phenylisoxazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer role, the compound forms coordination complexes with metal ions, which can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of cellular processes .
類似化合物との比較
Similar Compounds
4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol: Similar in structure but contains a chloro and diethylamino group, which may alter its chemical and biological properties.
N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide: Another Schiff base derivative with different substituents, affecting its reactivity and applications.
Uniqueness
4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is unique due to its isoxazole core, which imparts distinct electronic properties and reactivity compared to other Schiff bases. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for further research and development.
特性
分子式 |
C16H11NO3 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
(4Z)-4-[(2-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO3/c18-14-9-5-4-8-12(14)10-13-15(17-20-16(13)19)11-6-2-1-3-7-11/h1-10,18H/b13-10- |
InChIキー |
SHKLSRHJZDMJDS-RAXLEYEMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CC=C3O |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


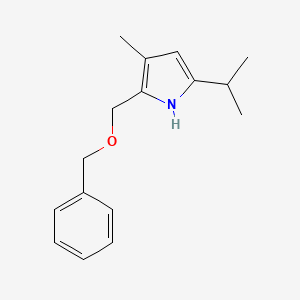
![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)

![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
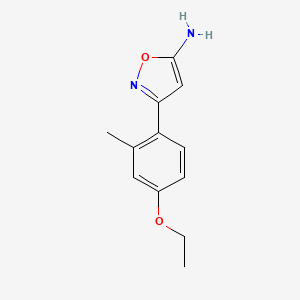
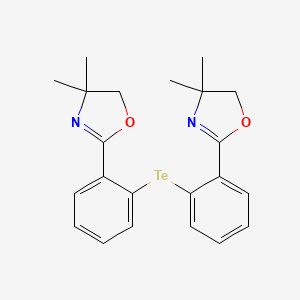
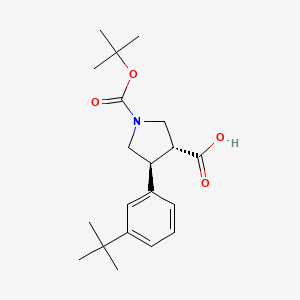
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)



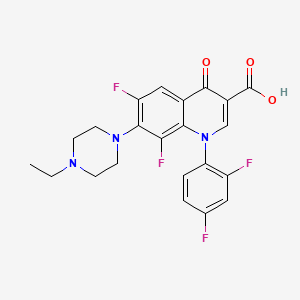
![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)

